N-cyclobutyl-4-fluoro-2-methylaniline

Description

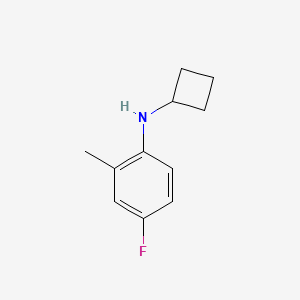

N-Cyclobutyl-4-fluoro-2-methylaniline (CAS: 1248065-83-9) is a fluorinated aniline derivative with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol . Its structure features a benzene ring substituted with a 2-methyl group and a 4-fluoro group, while the amino group is modified with a cyclobutyl substituent (Figure 1). This compound is part of the cyclobutane family, which is notable for its strained four-membered ring system that influences steric and electronic properties .

Limited commercial availability is noted, as the compound is listed as discontinued or out of stock in some suppliers’ catalogs . No explicit data on its biological activity, toxicity, or applications are provided in the available evidence, necessitating inferences from structural analogs.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-cyclobutyl-4-fluoro-2-methylaniline |

InChI |

InChI=1S/C11H14FN/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 |

InChI Key |

VHTKAHURHOVEHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-fluoro-2-methylaniline typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 4-fluoro-2-methylaniline, is reacted with cyclobutyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) to form this compound.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

N-cyclobutyl-4-fluoro-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-fluoro-2-methylaniline involves its interaction with specific molecular targets. The cyclobutyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects: Halogens and N-Substituents

The compound’s structural analogs vary in halogen type, substituent positions, and N-substituents, leading to differences in reactivity, metabolic pathways, and biological activity.

Table 1. Key Structural and Functional Comparisons

Biological Activity

N-cyclobutyl-4-fluoro-2-methylaniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₉H₁₁FN

- Molecular Weight : Approximately 193.26 g/mol

- Structural Features : A cyclobutyl group attached to the nitrogen atom of a 4-fluoro-2-methylaniline structure, with a fluorine atom at the para position of the aromatic ring.

The presence of the cyclobutyl group introduces unique steric effects that influence the compound's reactivity and biological interactions, making it distinct from other similar compounds.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antimicrobial Properties : Initial investigations suggest potential efficacy against various microbial strains.

- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation, potentially through interactions with specific molecular targets involved in cell signaling pathways.

These biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Interaction : The compound may act as a ligand for specific enzymes, altering their activity and impacting metabolic pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing cellular signaling and potentially affecting neurological processes .

Anticancer Studies

A study focusing on the anticancer properties of this compound demonstrated its ability to inhibit the growth of several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 4.5 |

These results indicate that this compound may be a viable candidate for further development as an anticancer agent .

Antimicrobial Activity

In another study assessing antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial potential.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings support the hypothesis that this compound could be developed into an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.